molecular formula C14H13N5O4S B11560914 N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide

N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B11560914
M. Wt: 347.35 g/mol
InChI Key: AGVMXCSKKGLXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a methylene bridge, and a benzenesulfonyl guanidine moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE typically involves the condensation of 3-nitrobenzaldehyde with 4-aminobenzenesulfonyl guanidine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-{4-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-{4-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{4-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl group can participate in electron transfer reactions, while the benzenesulfonyl guanidine moiety can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35 g/mol

IUPAC Name

2-[4-[(3-nitrophenyl)methylideneamino]phenyl]sulfonylguanidine

InChI

InChI=1S/C14H13N5O4S/c15-14(16)18-24(22,23)13-6-4-11(5-7-13)17-9-10-2-1-3-12(8-10)19(20)21/h1-9H,(H4,15,16,18)

InChI Key

AGVMXCSKKGLXMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.